molecular formula C20H21F2N5O B2663761 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097895-24-2

2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2663761
CAS No.: 2097895-24-2
M. Wt: 385.419
InChI Key: DPFIITYDWOEGBZ-UHFFFAOYSA-N
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Description

2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperidine ring, a pyrazole moiety, and a pyridazinone core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step often involves the alkylation of piperidine with 2,5-difluorobenzyl chloride under basic conditions to form 1-[(2,5-difluorophenyl)methyl]piperidine.

    Pyrazole Introduction: The next step includes the reaction of the piperidine intermediate with a pyrazole derivative, usually through a nucleophilic substitution reaction.

    Pyridazinone Ring Formation: The final step involves the cyclization of the intermediate compound to form the pyridazinone ring. This can be achieved through various cyclization reactions, often under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazinone derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic compounds.

Biology

Biologically, the compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with specific receptors or enzymes could make it useful in treating certain diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
  • 2-({1-[(2,5-dichlorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Uniqueness

The uniqueness of 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one lies in its specific substitution pattern and the combination of functional groups. This unique structure can result in distinct chemical and biological properties compared to similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

2-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N5O/c21-17-2-3-18(22)16(12-17)14-25-10-6-15(7-11-25)13-27-20(28)5-4-19(24-27)26-9-1-8-23-26/h1-5,8-9,12,15H,6-7,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFIITYDWOEGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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